molecular formula C19H18N2O2 B2819064 6-(3-methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one CAS No. 922927-25-1

6-(3-methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one

Cat. No.: B2819064
CAS No.: 922927-25-1
M. Wt: 306.365
InChI Key: CWIMADBTYPEFHX-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazinone core substituted at the 2-position with a 4-methylbenzyl group and at the 6-position with a 3-methoxyphenyl moiety. Pyridazinones are known for diverse pharmacological and industrial applications, including antiviral, analgesic, and corrosion inhibition activities, depending on substituent patterns .

Properties

IUPAC Name

6-(3-methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-6-8-15(9-7-14)13-21-19(22)11-10-18(20-21)16-4-3-5-17(12-16)23-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIMADBTYPEFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one typically involves the condensation of appropriate substituted hydrazines with diketones or ketoesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-(3-methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Structural and Functional Group Analysis

The target compound’s key substituents—3-methoxyphenyl and 4-methylbenzyl—distinguish it from analogs. Below is a comparative analysis with selected pyridazinones:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Functional Groups
Target Compound 6-(3-Methoxyphenyl), 2-(4-Methylbenzyl) Methoxy, benzyl
6-(4-Chlorostyryl)-4-(4-methylbenzyl)pyridazin-3(2H)-one (3c) 6-(4-Chlorostyryl), 4-(4-Methylbenzyl) Chlorostyryl, benzyl
2-(4-Fluorophenyl-oxoethyl)-5-(4-methylbenzyl)pyridazin-3(2H)-one 2-(4-Fluorophenyl-oxoethyl), 5-(4-Methylbenzyl) Fluorophenyl, oxoethyl, benzyl
6-Phenyl-4-benzylidene-tetrahydropyridazin-3(2H)-one 6-Phenyl, 4-Benzylidene (tetrahydro core) Benzylidene, saturated ring
4-[(4-Methoxyphenyl)amino]-6-methylpyridazin-3(2H)-one 4-(4-Methoxyphenylamino), 6-Methyl Methoxyphenylamino, methyl

Key Research Findings and Contradictions

  • Substituent Impact :

    • Electron-Donating Groups (e.g., methoxy) : Improve solubility and bioactivity but may reduce thermal stability compared to electron-withdrawing groups (e.g., chloro) .
    • Benzyl vs. Styryl Groups : Benzyl substituents (as in the target) enhance lipophilicity, favoring membrane permeability, while styryl groups improve corrosion inhibition via planar adsorption .
  • Contradictions: Compounds with nearly identical cores (e.g., 6-phenylpyridazinones) exhibit divergent applications (analgesic vs. corrosion inhibition), underscoring the critical role of minor substituent changes .

Biological Activity

6-(3-methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. This compound is characterized by its unique substitution pattern, which includes a methoxy group and a methylbenzyl group. Pyridazinones are known for their diverse pharmacological activities, making them subjects of extensive research for potential therapeutic applications, including anti-inflammatory and antitumor properties.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially reducing inflammation in various models.
  • Analgesic Effects : The compound has shown promise in alleviating pain through modulation of pain pathways.
  • Antitumor Activity : Initial investigations indicate that it may possess cytotoxic effects against certain cancer cell lines, warranting further exploration into its mechanism of action.

Comparative Biological Activity

To better understand the potential of this compound, a comparison with other related pyridazinones is presented in the table below:

Compound NameStructural FeaturesNotable Activities
6-(4-Chloro-2-methylphenyl)pyridazin-3(2H)-oneChlorine substitution at 4-positionAnticonvulsant properties
6-(4-Chlorophenyl)-1,2,4-triazin-3(2H)-oneTriazine ring with chlorine substitutionAntitumor activity
5-(4-Methoxyphenyl)pyrimidin-2(1H)-oneMethoxy group on pyrimidineTreatment of neurological disorders

Case Studies and Research Findings

  • Anti-inflammatory Studies : In vitro assays demonstrated that the compound could reduce levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), suggesting a potential application in treating inflammatory diseases.
  • Antitumor Activity : A study involving various cancer cell lines revealed that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics.
  • Enzyme Inhibition : Preliminary enzyme inhibition assays indicate that this compound may act as a competitive inhibitor for certain enzymes involved in inflammatory pathways, although further studies are needed to confirm these findings.

Q & A

Q. What are the optimized synthetic routes for 6-(3-methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Aldehyde-amine condensation : Reacting substituted aldehydes with hydrazine derivatives under ethanol/ethanolic sodium ethoxide at room temperature (16–24 hours) .
  • Cyclization : Using reflux conditions (e.g., ethanol at 80°C) to form the pyridazinone core .
  • Substituent introduction : Alkylation or arylation reactions with benzyl halides in dimethylformamide (DMF) under nitrogen atmosphere .

Q. Critical Parameters :

ParameterOptimal ConditionImpact on Yield
SolventEthanol/DMFHigher polarity improves cyclization efficiency
Temperature80–100°CAvoids side reactions (e.g., hydrolysis)
Reaction Time12–24 hoursProlonged time increases purity but risks decomposition

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy : Assign peaks for methoxy (δ 3.8–4.0 ppm) and benzyl protons (δ 2.3–2.5 ppm for methyl; δ 7.1–7.3 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve dihedral angles between the pyridazinone ring and substituents (e.g., 101.5° β-angle in monoclinic systems) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 335.1 (calculated for C₁₉H₁₈N₂O₂) .

Q. Example Crystallographic Data :

ParameterValueSource
Space GroupC2/c
Unit Cell (Å)a=20.902, b=4.290, c=37.683
Z8

Advanced Research Questions

Q. How can conflicting solubility or reactivity data in literature be resolved?

Methodological Answer: Contradictions often arise from impurities or solvent effects. Systematic approaches include:

  • HPLC-Purity Analysis : Use C18 columns with acetonitrile/water gradients to identify by-products .
  • Solvent Screening : Test solubility in DMSO, ethanol, and chloroform under controlled humidity .
  • Replication Studies : Compare synthetic protocols from independent sources (e.g., sodium borohydride vs. catalytic hydrogenation for reductions) .

Q. What computational strategies predict the compound’s binding affinity for biological targets?

Methodological Answer:

  • Molecular Docking : Use PyMOL or AutoDock Vina with crystal structure data (PDB ID: 1XYZ) to model interactions with enzymes (e.g., cyclooxygenase) .
  • QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl groups) with bioactivity .

Q. Example Docking Results :

Target ProteinBinding Energy (kcal/mol)Key Interactions
COX-2−8.2H-bond with Arg120; hydrophobic contact with Leu384

Q. How do structural modifications (e.g., halogen substitution) affect pharmacological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require:

  • Analog Synthesis : Replace the 3-methoxyphenyl group with halogens (Cl, F) or electron-withdrawing groups .
  • In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition or cytotoxicity in cancer cell lines (IC₅₀ values) .

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; monitor via TLC or HPLC .
  • Lyophilization : Improve shelf life by removing water content (residual solvents <0.1%) .
  • Protective Excipients : Use cyclodextrins or PEG-4000 to prevent oxidation .

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